2-Amino-6-(benzyloxy)hexanoic acid
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Overview
Description
2-Amino-6-(benzyloxy)hexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group at the second position and a benzyloxy group at the sixth position of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(benzyloxy)hexanoic acid typically involves the protection of the amino group, followed by the introduction of the benzyloxy group. One common method includes the use of benzyl chloroformate as a reagent. The reaction is carried out in an aqueous sodium carbonate solution to maintain a pH of around 10-11. After the addition of benzyl chloroformate, the reaction mixture is stirred at room temperature for about an hour. The product is then extracted using ethyl acetate and the pH is adjusted to 2-3 with concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(benzyloxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, primary amines, and various substituted hexanoic acid derivatives.
Scientific Research Applications
2-Amino-6-(benzyloxy)hexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-(benzyloxy)hexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzyloxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: Similar structure but lacks the benzyloxy group.
2-Amino-6-azido hexanoic acid: Contains an azido group instead of a benzyloxy group.
®-Boc-2-amino-6-benzyloxy-hexanoic acid: A protected form of the compound with a Boc group
Uniqueness
2-Amino-6-(benzyloxy)hexanoic acid is unique due to the presence of both an amino group and a benzyloxy group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-amino-6-phenylmethoxyhexanoic acid |
InChI |
InChI=1S/C13H19NO3/c14-12(13(15)16)8-4-5-9-17-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,14H2,(H,15,16) |
InChI Key |
RPGCAWCHHYWJIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(C(=O)O)N |
Origin of Product |
United States |
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